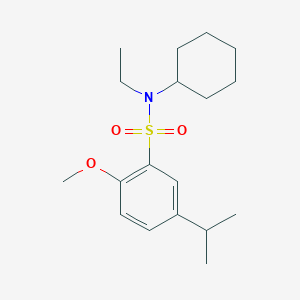![molecular formula C14H18N2OS B5702350 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile](/img/structure/B5702350.png)
5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile, also known as AMMTN, is a chemical compound that has gained significant attention in scientific research. It is a member of the nicotinonitrile family, which is known for its diverse biological activities. AMMTN has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile is not fully understood, but studies have suggested that it exerts its biological activities through multiple pathways. In cancer cells, 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. It also induces cell cycle arrest by downregulating cyclin-dependent kinases. In inflammation, 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile inhibits the NF-κB pathway, which is a key regulator of the inflammatory response. In neurodegenerative disorders, 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile has been shown to protect neurons by reducing oxidative stress and inhibiting the formation of amyloid-beta plaques.
Biochemische Und Physiologische Effekte
5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile has been shown to have several biochemical and physiological effects. In cancer cells, it inhibits cell growth and proliferation, induces apoptosis, and sensitizes cells to chemotherapy and radiotherapy. In inflammation, it reduces the production of pro-inflammatory cytokines and inhibits the NF-κB pathway. In neurodegenerative disorders, it protects neurons from oxidative stress and inhibits the formation of amyloid-beta plaques. Additionally, 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile has been shown to have antioxidant properties and can potentially be used in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile in lab experiments is its diverse biological activities, which make it a promising candidate for the development of novel therapeutics. Additionally, 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile has been shown to be relatively safe and well-tolerated in animal studies. However, one of the limitations of using 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more studies are needed to fully understand the mechanism of action and potential side effects of 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile.
Zukünftige Richtungen
There are several future directions for the research of 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile. One of the areas of focus is the development of novel therapeutics for cancer, inflammation, and neurodegenerative disorders. Additionally, more studies are needed to fully understand the mechanism of action of 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile and its potential side effects. There is also a need for the development of new synthesis methods that can improve the solubility and bioavailability of 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile. Finally, studies are needed to explore the potential of 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile in other areas of research, such as cardiovascular disease and metabolic disorders.
Conclusion:
In conclusion, 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile is a chemical compound that has gained significant attention in scientific research for its diverse biological activities. It has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The synthesis of 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile involves a multistep process, and its mechanism of action is not fully understood. 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile has several biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for the research of 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile, including the development of novel therapeutics and the exploration of its potential in other areas of research.
Synthesemethoden
The synthesis of 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile involves a multistep process that starts with the reaction of 2-chloronicotinic acid with acetic anhydride to form 2-acetylnicotinic acid. This is followed by the reaction of 2-acetylnicotinic acid with thio-3-methylbutanol in the presence of a base to form 2-[(3-methylbutyl)thio]nicotinic acid. Finally, the reaction of 2-[(3-methylbutyl)thio]nicotinic acid with acetic anhydride in the presence of a base yields 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile.
Wissenschaftliche Forschungsanwendungen
5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile has been studied for its potential therapeutic applications in various diseases. One of the most promising applications of 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile is in cancer therapy. Studies have shown that 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile can inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to sensitize cancer cells to chemotherapy and radiotherapy. 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile has also been studied for its anti-inflammatory properties. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
5-acetyl-6-methyl-2-(3-methylbutylsulfanyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-9(2)5-6-18-14-12(8-15)7-13(11(4)17)10(3)16-14/h7,9H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHZIMXGJRCCQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)SCCC(C)C)C#N)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B5702268.png)

![4-chloro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5702276.png)

![N-benzyl-2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5702317.png)
![N-cyclohexyl-2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5702322.png)

![4-({[2-(methylthio)phenyl]imino}methyl)-2-phenyl-1,3-oxazol-5-ol](/img/structure/B5702335.png)

![5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5702349.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5702368.png)

![3-({4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5702381.png)